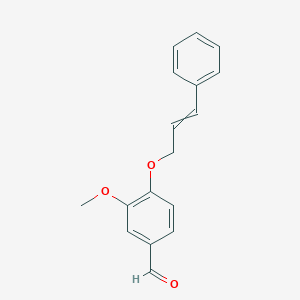

3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde

CAS No.:

Cat. No.: VC20256697

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16O3 |

|---|---|

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 3-methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde |

| Standard InChI | InChI=1S/C17H16O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3 |

| Standard InChI Key | JYXQHLPIQXZKGE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OCC=CC2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound’s IUPAC name, 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde, delineates its substituents:

-

A methoxy group (-OCH₃) at the 3-position.

-

A 3-phenylprop-2-enoxy group (-O-CH₂-CH=CH-C₆H₅) at the 4-position.

-

An aldehyde functional group (-CHO) at the 1-position.

The allyl phenyl ether moiety introduces a conjugated double bond, which may influence reactivity and electronic properties. The molecular formula is C₁₇H₁₆O₃, with a calculated molecular weight of 268.31 g/mol (vs. 256.30 g/mol for the analogous 3-Methoxy-4-(2-phenylethoxy)benzaldehyde ).

Spectroscopic Signatures

While experimental data for this compound is unavailable, comparisons to similar benzaldehyde derivatives suggest:

-

IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch), 1250–1050 cm⁻¹ (C-O-C ether stretches), and 2830–2815 cm⁻¹ (OCH₃ symmetric stretch) .

-

NMR: The aldehyde proton would resonate at δ 9.8–10.2 ppm, while the allylic protons in the propenoxy group would appear as a multiplet near δ 5.5–6.5 ppm .

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis of 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde can be extrapolated from methods used for analogous compounds, such as 3-phenoxy-benzaldehyde . A three-step approach is proposed:

Condensation

3-Bromobenzaldehyde reacts with a diol (e.g., ethylene glycol) under acidic conditions to form a diacetal, protecting the aldehyde group during subsequent reactions. For example:

This step minimizes side reactions involving the aldehyde .

Etherification

The diacetal undergoes nucleophilic substitution with 3-phenylprop-2-enol (allyl phenyl alcohol) in the presence of a base (e.g., NaOH) and a copper-based catalyst (e.g., Cu₂O). Conditions include temperatures of 120–190°C and reaction times of 2–8 hours :

Hydrolysis

The diacetal is hydrolyzed under acidic conditions (e.g., HCl) to regenerate the aldehyde:

Optimization Considerations

-

Catalyst Selection: Copper catalysts (e.g., Cu powder, Cu₂O) enhance reaction efficiency and reduce side products .

-

Solvent Systems: Polar aprotic solvents like N,N-dimethylformamide (DMF) improve solubility and reaction rates .

-

Yield Challenges: Steric hindrance from the bulky allyl phenyl group may necessitate longer reaction times compared to smaller ethers (e.g., phenoxy) .

Physicochemical Properties

Comparative Analysis with Analogues

The allyl group’s double bond may lower melting points compared to saturated analogs due to reduced crystallinity.

Stability and Reactivity

-

Thermal Stability: Likely stable up to 200°C, decomposing at higher temperatures.

-

Oxidative Sensitivity: The allyl ether moiety may undergo peroxidation under prolonged exposure to oxygen.

-

Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but susceptible in strongly acidic/basic media.

Future Research Directions

-

Synthetic Optimization: Screen alternative catalysts (e.g., Pd/C) to improve allyl ether coupling efficiency.

-

Biological Screening: Evaluate antimicrobial or anticancer activity given structural similarities to bioactive aldehydes .

-

Material Applications: Investigate optoelectronic properties for use in OLEDs or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume